2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H19ClN6O3 and its molecular weight is 486.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazoles and pyrimidines are known to interact with a variety of enzymes and receptors in biological systems . They are often found in medicinal and biologically active compounds . .
Mode of Action
The mode of action of triazoles and pyrimidines can vary widely depending on their specific structure and functional groups. They can act as inhibitors, agonists, or antagonists of their target molecules
Biochemical Pathways
Triazoles and pyrimidines can affect numerous biochemical pathways due to their ability to interact with various enzymes and receptors
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Triazoles and pyrimidines can have diverse ADME properties
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Triazoles and pyrimidines can have diverse molecular and cellular effects
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-18-10-3-2-4-11-18)22(19-12-5-6-13-20(19)32(34)35)31-25(27-15)29-23(30-31)16-8-7-9-17(26)14-16/h2-14,22H,1H3,(H,28,33)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQGGQSBOXDZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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